![molecular formula C20H22N2O3S B2592313 2-metoxi-N-[4-(1,2,3,4-tetrahidroisoquinolin-2-il)but-2-in-1-il]benceno-1-sulfonamida CAS No. 1351660-29-1](/img/structure/B2592313.png)
2-metoxi-N-[4-(1,2,3,4-tetrahidroisoquinolin-2-il)but-2-in-1-il]benceno-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
Este compuesto ha demostrado ser prometedor en el campo de la investigación antiinflamatoria. Se ha estudiado por sus efectos sobre la inflamación alérgica pulmonar, particularmente en el contexto del asma y otras afecciones respiratorias . Su capacidad para modular las respuestas inmunitarias y reducir la inflamación podría conducir a nuevos tratamientos para enfermedades inflamatorias crónicas.
Efectos Inmunomoduladores
La investigación indica que este compuesto puede tener efectos inmunomoduladores. Podría potencialmente alterar las respuestas inmunitarias, lo que es significativo para tratar enfermedades autoinmunitarias y alergias. Al influir en la producción de citoquinas, puede ayudar a inclinar la respuesta inmunitaria hacia un perfil Th1/Th2 más equilibrado .
Investigación sobre Enfermedades Neurodegenerativas
La estructura isoquinolínica del compuesto sugiere que puede tener aplicaciones en la investigación sobre enfermedades neurodegenerativas. Los alcaloides isoquinolínicos se han asociado con diversas actividades biológicas contra los trastornos neurodegenerativos, lo que significa que este compuesto podría ser valioso en el desarrollo de tratamientos para afecciones como la enfermedad de Alzheimer y Parkinson .
Estudios sobre Lesión Pulmonar Aguda
La actividad antiinflamatoria del compuesto se ha demostrado en modelos experimentales de lesión pulmonar aguda. Esto sugiere que podría usarse en el desarrollo de terapias para el síndrome de dificultad respiratoria aguda (SDRA) y otras formas de lesión pulmonar causadas por infecciones o exposición a productos químicos .
Modulación de Reacciones Alérgicas
En estudios que involucran modelos murinos, se ha demostrado que el compuesto reduce las reacciones alérgicas. Podría ser instrumental en la creación de nuevos tratamientos para alergias severas, incluidas las alergias alimentarias y la anafilaxis, al reducir las respuestas mediadas por IgE .
Propiedades Antiedematosas
El compuesto ha exhibido propiedades antiedematosas, lo que significa que puede reducir la hinchazón causada por la retención de líquidos. Esto es particularmente relevante en afecciones donde el edema es un síntoma, como la insuficiencia cardíaca, la enfermedad renal y ciertos tipos de inflamación .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,3,4-tetrahydroisoquinolines (thiq), have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s suggested that the compound may have anti-inflammatory activity in several experimental models of acute inflammation .
Biochemical Pathways
It’s indicated that the compound may have an effect on the production of certain cytokines, including a reduction of il-4, il-13, and il-17 production, and an increase in ifn-γ production . These cytokines are involved in various immune responses, suggesting that the compound may influence immune system pathways.
Pharmacokinetics
It’s noted that the compound has been administered by nasal instillation in a mouse model , suggesting that it may be absorbed through the mucous membranes.
Result of Action
The molecular and cellular effects of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide include a reduction in total leukocyte migration into the bronchoalveolar lavage (BALF), a decrease in the percentage of granulocytes in the BALF, and a decrease in leukocyte migration and mucus production in lung tissue . Additionally, the compound has been observed to decrease the number of CD3 + CD4 + T cells in the BALF .
Action Environment
The compound’s effects have been studied in a mouse model of ovalbumin-induced pulmonary allergy , suggesting that its efficacy may be influenced by the presence of allergens in the environment.
Análisis Bioquímico
Biochemical Properties
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection .
Cellular Effects
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide exerts various effects on different cell types and cellular processes. It has been observed to reduce the migration of leukocytes, particularly lymphocytes and eosinophils, into inflamed tissues . This compound also decreases the production of pro-inflammatory cytokines such as interleukin-4 (IL-4), interleukin-13 (IL-13), and interleukin-17 (IL-17), while increasing the production of interferon-gamma (IFN-γ), which is associated with a Th1-skewed immune response .
Molecular Mechanism
The molecular mechanism of action of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide involves its binding to specific enzymes and receptors. This compound inhibits the activity of COX and LOX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, it modulates the NF-κB signaling pathway, leading to decreased expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained anti-inflammatory effects, although the exact duration of its efficacy may vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide vary with different dosages. At lower doses, the compound exhibits significant anti-inflammatory and immunomodulatory effects without noticeable toxicity . At higher doses, some adverse effects such as gastrointestinal disturbances and hepatotoxicity have been reported . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall therapeutic effects . The compound also affects metabolic flux and metabolite levels, particularly those related to inflammatory processes .
Transport and Distribution
The transport and distribution of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in inflamed tissues, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its transport across cell membranes .
Subcellular Localization
The subcellular localization of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It may also be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . The precise localization of this compound within cells can influence its efficacy and specificity in modulating biochemical pathways .
Propiedades
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-19-10-4-5-11-20(19)26(23,24)21-13-6-7-14-22-15-12-17-8-2-3-9-18(17)16-22/h2-5,8-11,21H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUCCBHODYOKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
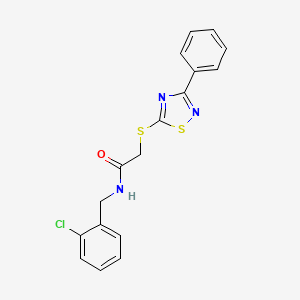
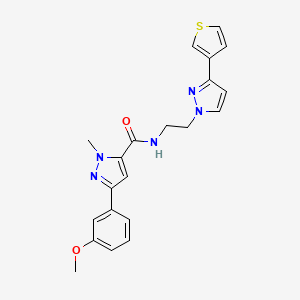
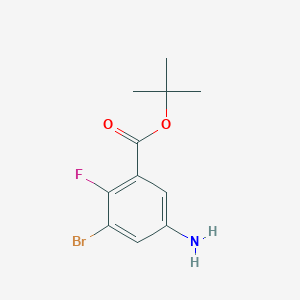
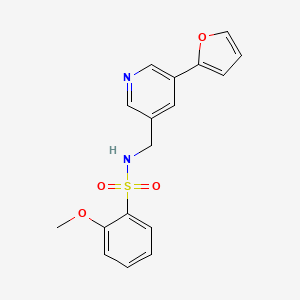
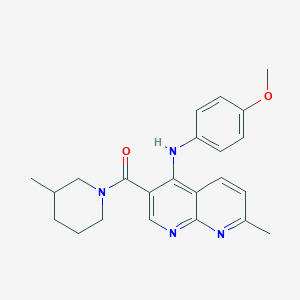
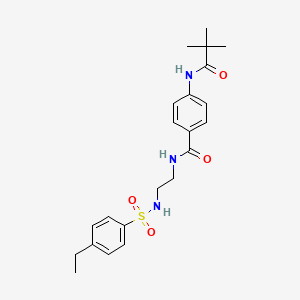
![2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B2592241.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2592242.png)
![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2592243.png)
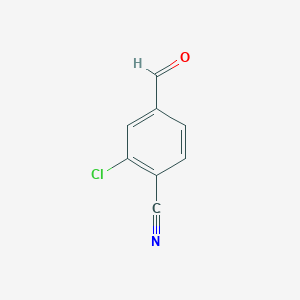
![3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2592246.png)


![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid](/img/structure/B2592252.png)
